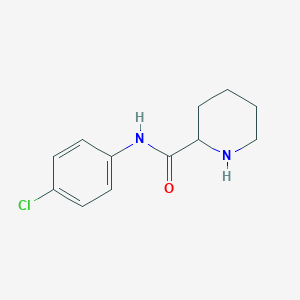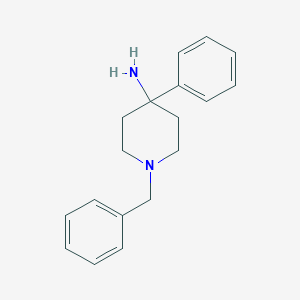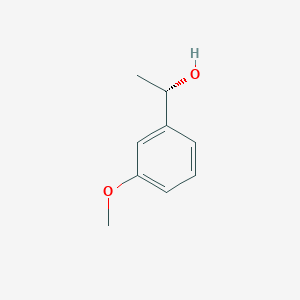
Isobutyl 3,5-dinitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isobutyl 3,5-dinitrobenzoate is an organic compound that belongs to the class of aromatic esters. It is derived from benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by nitro groups, and the carboxyl group is esterified with isobutyl alcohol. This compound is known for its applications in organic synthesis and various industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 3,5-dinitro-, isobutyl ester typically involves the esterification of 3,5-dinitrobenzoic acid with isobutyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid, to facilitate the esterification process. The general reaction scheme is as follows:
3,5-Dinitrobenzoic acid+Isobutyl alcoholH2SO4Benzoic acid, 3,5-dinitro-, isobutyl ester+Water
Industrial Production Methods: In an industrial setting, the production of benzoic acid, 3,5-dinitro-, isobutyl ester can be scaled up using continuous flow reactors. The reaction conditions are optimized to achieve high yields and purity. The use of automated systems ensures consistent quality and efficiency in production.
Types of Reactions:
Reduction: The nitro groups in benzoic acid, 3,5-dinitro-, isobutyl ester can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the isobutyl group is replaced by other nucleophiles.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3,5-dinitrobenzoic acid and isobutyl alcohol.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Various nucleophiles such as amines or alcohols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Reduction: 3,5-diaminobenzoic acid.
Substitution: Various substituted benzoic acid derivatives.
Hydrolysis: 3,5-dinitrobenzoic acid and isobutyl alcohol.
Aplicaciones Científicas De Investigación
Isobutyl 3,5-dinitrobenzoate is used in various scientific research applications:
Chemistry: It serves as a precursor for the synthesis of other complex organic molecules.
Biology: It is used in studies involving the modification of biomolecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of benzoic acid, 3,5-dinitro-, isobutyl ester involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, leading to various biochemical effects. The ester group can also be hydrolyzed, releasing the active 3,5-dinitrobenzoic acid, which can further participate in biochemical pathways.
Comparación Con Compuestos Similares
3,5-Dinitrobenzoic acid: Similar structure but lacks the ester group.
4-Nitrobenzoic acid: Contains a single nitro group at the para position.
3-Nitrobenzoic acid: Contains a single nitro group at the meta position.
Uniqueness: Isobutyl 3,5-dinitrobenzoate is unique due to the presence of two nitro groups and an ester group. This combination imparts distinct chemical properties, such as increased reactivity and the ability to participate in a wider range of chemical reactions compared to its mono-nitro or non-esterified counterparts.
Propiedades
Número CAS |
10478-01-0 |
|---|---|
Fórmula molecular |
C11H12N2O6 |
Peso molecular |
268.22 g/mol |
Nombre IUPAC |
2-methylpropyl 3,5-dinitrobenzoate |
InChI |
InChI=1S/C11H12N2O6/c1-7(2)6-19-11(14)8-3-9(12(15)16)5-10(4-8)13(17)18/h3-5,7H,6H2,1-2H3 |
Clave InChI |
BIDNGDDDZYVORY-UHFFFAOYSA-N |
SMILES |
CC(C)COC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
CC(C)COC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
| 10478-01-0 | |
Sinónimos |
Benzoic acid, 3,5-dinitro-, 2-Methylpropyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















